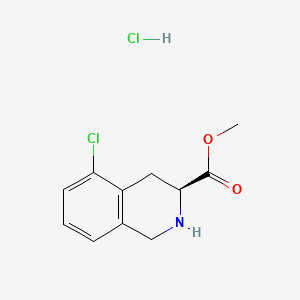

methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Description

Methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral tetrahydroisoquinoline derivative characterized by a chlorine substituent at the 5-position of the isoquinoline ring and a methyl ester group at the 3-position. The (3S) stereochemistry is critical for its biological interactions and synthetic applications. This compound is typically synthesized via cyclization reactions involving formaldehyde and substituted phenylalanine derivatives under acidic conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt . Its molecular formula is C₁₁H₁₃Cl₂NO₂, with a molecular weight of 262.13 g/mol (calculated based on substituent positions and evidence comparisons) .

Properties

Molecular Formula |

C11H13Cl2NO2 |

|---|---|

Molecular Weight |

262.13 g/mol |

IUPAC Name |

methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 |

InChI Key |

MGMKDNKHQWCNQD-PPHPATTJSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(CN1)C=CC=C2Cl.Cl |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)C=CC=C2Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis of methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically begins from 5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid or its derivatives. The key steps involve:

- Formation of the methyl ester from the carboxylic acid precursor.

- Introduction of the hydrochloride salt.

- Maintenance of stereochemical purity at the 3S position.

Esterification of 5-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

A well-established method for preparing the methyl ester involves treatment of the corresponding carboxylic acid with thionyl chloride (SOCl2) in dry methanol. This reaction proceeds via formation of the acid chloride intermediate, which is then converted to the methyl ester in situ. The reaction typically occurs under reflux conditions and results in quantitative yields of the methyl ester hydrochloride salt.

- Reaction Conditions: SOCl2, dry MeOH, reflux

- Yield: Quantitative (near 100%)

- Purification: Recrystallization from chloroform-ether mixtures yields pure methyl ester hydrochloride with melting points consistent with literature values (approx. 250–263°C decomposition)

- Stereochemical Integrity: The optical purity is maintained during this step, preserving the (3S) configuration.

Formation of Hydrochloride Salt

The hydrochloride salt is formed directly during the esterification step due to the presence of HCl generated from SOCl2 and methanol. Alternatively, the free base methyl ester can be treated with dry hydrogen chloride gas or HCl in anhydrous solvents to generate the hydrochloride salt.

- Typical Solvents: Ether, methanol

- Conditions: Ambient temperature or mild cooling to control crystallization

- Result: Stable crystalline hydrochloride salt with enhanced solubility and stability.

Alternative Synthetic Routes

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | SOCl2, dry MeOH, reflux | ~100 | Quantitative yield; forms methyl ester HCl salt |

| Hydrochloride salt formation | HCl gas or generated in situ | >95 | Stable crystalline hydrochloride salt |

| Carbamoyl derivative formation | Isocyanates, NEt3, dry ether | 79–91 | For further derivatization |

| Cyclization to hydantoins | CF3COOH or NEt3, MeOH or Et2O | 93–100 | High yield cyclization of carbamoyl derivatives |

Research Discoveries and Observations

- The esterification via SOCl2/methanol is a classical and highly efficient method, yielding pure methyl ester hydrochloride with maintained stereochemical purity (3S).

- The hydrochloride salt form improves the compound’s handling, stability, and solubility, facilitating its use in further synthetic transformations or biological assays.

- Carbamoyl derivatives prepared from this methyl ester hydrochloride serve as key intermediates for synthesizing hydantoin derivatives, which have potential pharmacological applications.

- Optical purity is critical and is preserved through careful control of reaction conditions, particularly during esterification and salt formation.

Scientific Research Applications

Methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a tetrahydroisoquinoline derivative with a unique structure and potential biological activity. This compound has a chloro substituent at the 5-position of the tetrahydroisoquinoline ring, influencing its reactivity and biological interactions.

Scientific Research Applications

This compound is used in medicinal chemistry because tetrahydroisoquinoline derivatives possess various pharmacological effects. This compound has several applications:

- Synthesis of bioactive compounds It serves as a building block in synthesizing more complex molecules with potential therapeutic applications.

- Pharmaceutical research The compound is utilized in studying its effects on biological systems and identifying potential drug candidates.

- Chemical synthesis It is employed as a reagent in various chemical reactions to create novel compounds.

Due to the diverse potential applications of this compound, it is compared with other tetrahydroisoquinoline derivatives. The structural diversity within the tetrahydroisoquinoline class highlights the unique chloro substitution in this compound that may confer distinct biological properties.

Comparable Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Lacks chlorine substituent | General derivative without specific targeting |

| (S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Chiral variant | Potentially different biological activity |

| Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Chlorine at a different position | May exhibit different pharmacokinetics |

| Methyl N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Acetyl group addition | Potentially altered solubility and bioavailability |

Mechanism of Action

The mechanism of action of methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, halogen types, and functional groups. Key differences in physicochemical properties, synthesis, and applications are highlighted.

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Comparisons

Notes:

- Halogen Effects : Bromo-substituted analogs (e.g., 5-bromo) exhibit higher molecular weights and enhanced reactivity in Suzuki-Miyaura couplings compared to chloro derivatives .

- Substituent Position: Chlorine at position 5 vs.

- Functional Groups : Methoxy groups (e.g., 6,7-dimethoxy) enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

Application-Oriented Comparisons

- Pharmaceutical Uses : The 5-chloro derivative is a key intermediate in synthesizing angiotensin II type-2 receptor antagonists, as seen in . In contrast, 6,7-dimethoxy derivatives are explored for opioid receptor modulation .

- Material Science : Bromo-substituted analogs are preferred in palladium-catalyzed cross-coupling reactions for constructing complex heterocycles .

- Biocatalysis : Methoxy-substituted variants serve as substrates for enzymes like coclaurine N-methyltransferase, aiding alkaloid biosynthesis studies .

Analytical and Computational Tools

Structural elucidation of these compounds relies on:

Biological Activity

Methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are known for their structural diversity and biological relevance. They exhibit a wide range of pharmacological effects including neuroprotective, anti-inflammatory, and antimicrobial activities. The specific compound in focus, this compound, is a derivative that has been studied for its potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Neurotransmitter Systems : Compounds in the THIQ class often interact with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction can lead to neuroprotective effects and modulation of mood disorders .

- Chloride Transport Enhancement : Research indicates that certain THIQ derivatives can enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This suggests potential applications in treating cystic fibrosis .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Neuroprotective Study : A study investigated the neuroprotective effects of various THIQ analogs including this compound. The results indicated significant reduction in neuronal apoptosis in models of oxidative stress .

- Cystic Fibrosis Research : In a series of experiments aimed at improving chloride transport in CFTR mutant cells, researchers found that this compound significantly enhanced chloride ion flow compared to controls. The EC50 values for several analogs were reported below 10 nM .

Q & A

Basic: What synthetic routes are most effective for preparing methyl (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride?

Answer:

The compound is synthesized via a Pictet-Spengler reaction , involving condensation of an aromatic aldehyde with an amine under acidic conditions. Key steps include:

- Ring formation : Optimize reaction temperature (typically 60–80°C) and acid catalyst (e.g., HCl, TFA) to enhance cyclization efficiency .

- Chlorination : Introduce the 5-chloro substituent via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or post-cyclization halogenation.

- Esterification : Methyl ester formation using methanol and thionyl chloride (SOCl₂) under anhydrous conditions .

Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC to achieve >98% purity. Monitor intermediates via TLC and confirm stereochemistry with chiral HPLC or X-ray crystallography .

Basic: How does the 5-chloro substituent influence the compound’s physicochemical properties?

Answer:

The 5-chloro group enhances lipophilicity (logP ≈ 2.1) and electronic effects, impacting:

- Reactivity : Increases susceptibility to nucleophilic aromatic substitution compared to non-halogenated analogs.

- Solubility : Reduces aqueous solubility (≤1 mg/mL in PBS pH 7.4), necessitating DMSO or PEG-based formulations for biological assays.

- Stability : Stabilizes the tetrahydroisoquinoline ring against oxidation (confirmed via accelerated stability testing at 40°C/75% RH) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from assay variability or compound purity . Methodological strategies include:

- Orthogonal assays : Validate activity across multiple platforms (e.g., fluorescence polarization, SPR, cell-based assays).

- Purity verification : Use LC-MS to detect trace impurities (<0.5%) that may interfere with target binding .

- Structural analogs : Compare activity with derivatives (e.g., 5-bromo or 5-fluoro) to isolate substituent-specific effects. Reference structural analogs in ’s comparative table (e.g., methyl 6-chloro-THIQ-3-carboxylate) .

Advanced: What experimental approaches are used to study the enantiomer-specific effects of this chiral compound?

Answer:

- Chiral resolution : Separate (3S) and (3R) enantiomers via preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

- Enantiomer activity profiling : Test each enantiomer in receptor-binding assays (e.g., μ-opioid or σ-1 receptors) to identify stereospecific interactions.

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model enantiomer binding poses with target proteins .

Advanced: How does the compound’s stability vary under different storage or reaction conditions?

Answer:

- Thermal stability : Degrades >5% after 30 days at 40°C (via HPLC). Store at –20°C under argon to prevent oxidation.

- pH sensitivity : Hydrolyzes in alkaline conditions (pH >9), cleaving the ester group to carboxylic acid. Monitor pH during in vitro assays .

- Light exposure : Chlorine substituent increases photosensitivity. Use amber vials and minimize UV exposure during handling .

Advanced: What strategies are employed to elucidate the compound’s mechanism of action in complex biological systems?

Answer:

- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to map altered signaling pathways (e.g., MAPK, PI3K-Akt).

- Inhibitor co-treatment : Combine with known pathway inhibitors (e.g., LY294002 for PI3K) to assess functional rescue .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., chloro position) and stereochemistry (e.g., 3S configuration). Key signals: δ 4.3 (C3-H, multiplet), δ 7.2 (aromatic H) .

- HRMS : Verify molecular ion [M+H]⁺ at m/z 263.05 (C₁₁H₁₃Cl₂NO₂).

- XRD : Resolve crystal structure to validate absolute configuration and intermolecular interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

- Systematic substitution : Synthesize analogs with varied substituents (e.g., 5-F, 5-Br, 5-NO₂) and test in dose-response assays (IC₅₀ determination) .

- Pharmacophore modeling : Identify critical functional groups (e.g., ester, chloro) using software like Schrödinger’s Phase.

- ADMET profiling : Assess analogs for improved solubility (e.g., logD <2), metabolic stability (microsomal t₁/₂ >30 min), and toxicity (HEK293 cell viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.